molecular formula C17H16FN5OS2 B5552578 2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide

2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide

Cat. No. B5552578
M. Wt: 389.5 g/mol
InChI Key: ZCPPELLQOYVTSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals that incorporate both triazole and thiazole moieties. These structures are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and potentially anticancer properties. The synthesis, molecular structure, chemical reactions, and properties of such compounds are of significant interest in medicinal chemistry and materials science due to their promising applications.

Synthesis Analysis

The synthesis of triazole and thiazole derivatives often involves multi-step reactions, including cyclization processes and substitutions. A common approach for synthesizing such compounds involves the reaction of precursors like isothiocyanates with suitable alkylating agents, followed by cyclization under specific conditions to form the desired heterocyclic framework. These methods aim to achieve high yields and selectivity for the target compound (Dengale et al., 2019).

Molecular Structure Analysis

The molecular structure of triazole-thiazole compounds is characterized by X-ray crystallography, revealing intricate details like bond lengths, angles, and conformations. These structures often show a planar triazole ring, which may contribute to the biological activity of these compounds by facilitating interactions with biological targets. The presence of substituents like fluorophenyl groups influences the overall molecular geometry and potentially the biological activity (Gündoğdu et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving triazole-thiazole compounds can include substitutions, additions, and cyclizations. These reactions are often sensitive to the presence of functional groups, which can influence the reactivity and outcome of the synthetic routes. The chemical properties are defined by the heteroatoms in the molecular structure, contributing to the nucleophilicity, electrophilicity, and overall reactivity of the compound.

Physical Properties Analysis

Physical properties, such as melting points, solubility, and crystallinity, are crucial for understanding the behavior of triazole-thiazole compounds in different environments. These properties can be influenced by the molecular structure, particularly by the presence of heteroatoms and substituents that affect intermolecular interactions (Kariuki et al., 2021).

Scientific Research Applications

Synthesis and Biodistribution Studies

  • A study describes the synthesis of a BODIPY-fluorophore-based probe for a drug with a similar structure, aimed at treating Chagas disease. The in vivo biodistribution of this probe was evaluated, showing potential for establishing future administration routes for the treatment of Chagas disease (Gonzalo Rodríguez et al., 2017).

Structural Characterization

  • Research focused on the synthesis and structural characterization of isostructural thiazoles with similar functional groups, providing insights into the conformation and planarity of these molecules, which could be relevant for understanding the structural basis of their biological activities (B. Kariuki et al., 2021).

Antimicrobial and Anticancer Activities

  • Studies have shown the potential of thiazole derivatives as antimicrobial and anticancer agents. For instance, a series of compounds were evaluated for their antimicrobial activity against Mycobacterium smegmatis, demonstrating high anti-microbial potency (Meltem Yolal et al., 2012).
  • Another study synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide with various moieties and tested their antioxidant and anticancer activity. Some compounds showed significant cytotoxicity against human glioblastoma and breast cancer cell lines, indicating their potential as anticancer agents (I. Tumosienė et al., 2020).

Future Directions

Further studies could be conducted to investigate the synthesis, properties, and potential applications of this compound. This could include studies to optimize its synthesis, investigations of its reactivity, and screening for potential biological activities .

properties

IUPAC Name

2-[[5-(3-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5OS2/c1-3-8-23-14(12-5-4-6-13(18)10-12)21-22-17(23)26-11(2)15(24)20-16-19-7-9-25-16/h3-7,9-11H,1,8H2,2H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPPELLQOYVTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=CS1)SC2=NN=C(N2CC=C)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(3-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.